Binding Affinity vs. PHD2: Structural Impact of Methyl Substitution Quantified via Molecular Dynamics
A comparative molecular dynamics study evaluated 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives against human PHD2. Compound 14, which is a close structural analog to the target 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid scaffold, exhibited a total binding energy of −36.08 kcal/mol [1]. In contrast, the unsubstituted 2-(1H-1,2,3-triazol-1-yl)acetic acid and other TA derivatives (compounds 1–13) demonstrated no significant inhibition of PHD2 even at 100 µM, indicating a substantial, substitution-dependent gain in target engagement [1]. The positive control bicyclic isoquinoline (BIQ) showed a binding energy of −42.90 kcal/mol, establishing the triazole derivative's relative position within the chemical space of PHD2 binders [1].
| Evidence Dimension | PHD2 Total Binding Energy (Molecular Dynamics Simulation) |
|---|---|
| Target Compound Data | -36.08 kcal/mol (for analog compound 14 representing the 5-methyl triazole acetic acid scaffold) [1] |
| Comparator Or Baseline | Unsubstituted and other TA derivatives (compounds 1–13): No significant PHD2 inhibition at 100 µM; Positive control BIQ: -42.90 kcal/mol [1] |
| Quantified Difference | Binding energy gain of ~6.82 kcal/mol compared to inactive TA derivatives; similar binding affinity to BIQ (ΔG difference = 6.82 kcal/mol) [1] |
| Conditions | Molecular dynamics simulation; PHD2 enzyme; total binding energy calculated via MM-PBSA method [1] |
Why This Matters
The presence of the 5-methyl substituent in the triazole acetic acid core is not a trivial modification; it dictates whether the compound engages the PHD2 target at all, directly influencing the selection of this specific scaffold for hypoxia-related drug discovery programs.
- [1] Sayaf, A. M., Cheah, J. S., Khan, A., Schofield, C. J., Agouni, A., & Yeoh, K. K. Evaluation of 2-(1H-1,2,3-triazol-1-yl) acetic acid derivatives as potential human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2) inhibitors. Pure and Applied Chemistry, 2025, 97, 625–638. View Source
